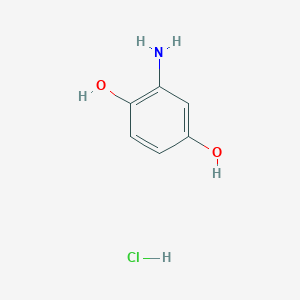

2-Aminobenzene-1,4-diol hydrochloride

Vue d'ensemble

Description

2-Aminobenzene-1,4-diol Hydrochloride, also known as Aniline or Aminobenzene, is an organic compound with the molecular formula C6H8ClNO2 . It is a reagent used in the synthesis of photosensitive materials .

Synthesis Analysis

The synthesis of 2-Aminobenzene-1,4-diol Hydrochloride involves several steps. One method involves the reduction of nitrobenzene to phenylammonium ions using a mixture of tin and concentrated hydrochloric acid . The mixture is heated under reflux in a boiling water bath for about half an hour . Under acidic conditions, phenylammonium ions are formed instead of phenylamine directly . The hydrogen ion from the acid is then removed by adding sodium hydroxide solution .Molecular Structure Analysis

The molecular structure of 2-Aminobenzene-1,4-diol Hydrochloride consists of an amine attached to a benzene ring, making it the prototypical aromatic amine . The InChI code for this compound is 1S/C6H7NO2.ClH/c7-5-3-4(8)1-2-6(5)9;/h1-3,8-9H,7H2;1H .Physical And Chemical Properties Analysis

2-Aminobenzene-1,4-diol Hydrochloride is a solid at room temperature . It has a molecular weight of 161.59 . Its melting point is between 202-205 °C . It should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

Biodegradation of Pollutants

2-Aminobenzene-1,4-diol hydrochloride is related to compounds that play a significant role in the biodegradation of recalcitrant polychloro- and nitroaromatic pollutants. Ferraroni et al. (2005) explored the crystal structure of hydroxyquinol 1,2-dioxygenase, an enzyme involved in the ring cleavage of hydroxyquinol, a central intermediate in the degradation of these aromatic compounds. This study provides insight into the bioremediation potential of related compounds in environmental cleanup efforts Ferraroni et al., 2005.

Corrosion Inhibition

Verma et al. (2015) investigated 2-Aminobenzene-1,3-dicarbonitriles, closely related to 2-Aminobenzene-1,4-diol hydrochloride, as corrosion inhibitors for mild steel in acidic environments. Their findings suggest potential applications in protecting industrial materials from corrosion, highlighting the compound's relevance in material preservation Verma et al., 2015.

Chromogenic Systems for Assays

The compound is also significant in the development of chromogenic systems for biochemical assays. Fossati et al. (2010) discussed the use of related chromogenic systems in the enzymatic assay of uric acid, demonstrating the compound's utility in clinical chemistry and diagnostics Fossati et al., 2010.

Natural Product Synthesis

Guo et al. (2015) isolated new compounds from Gastrodia elata, including derivatives of 4-hydroxybenzyl-substituted amino acids, which are structurally related to 2-Aminobenzene-1,4-diol hydrochloride. These compounds have potential applications in pharmaceuticals and natural product synthesis Guo et al., 2015.

Safety and Hazards

2-Aminobenzene-1,4-diol Hydrochloride is considered hazardous . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used when handling this chemical .

Relevant Papers Unfortunately, the sources retrieved do not provide specific papers related to 2-Aminobenzene-1,4-diol Hydrochloride .

Propriétés

IUPAC Name |

2-aminobenzene-1,4-diol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2.ClH/c7-5-3-4(8)1-2-6(5)9;/h1-3,8-9H,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYHTZHTBQZEIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminobenzene-1,4-diol hydrochloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2665885.png)

![2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2665891.png)

![N-cyano-N-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2665893.png)

![8-(4-Ethoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2665896.png)

![5-[1-(2-bromobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2665897.png)

![5-ethyl-N-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2665899.png)

![5-(4-hydroxypiperidin-1-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2665901.png)